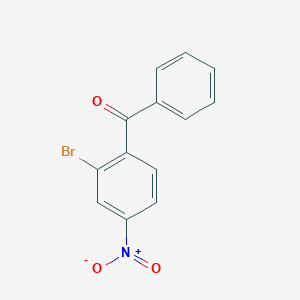

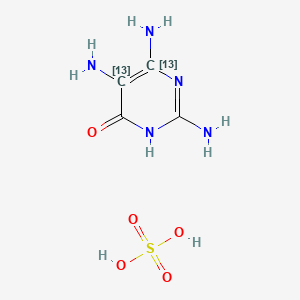

![molecular formula C28H52N3O7PS B13848981 [(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Biotinyl D-erythro-Sphingosine-1-phosphate: is a biotinylated derivative of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. This compound is synthesized by the phosphorylation of biotinyl sphingosine by recombinant human sphingosine kinase 1 and 2 . It contains a biotin unit at the ω-terminal of its fatty-acid chain, making it useful for various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl D-erythro-Sphingosine-1-phosphate involves the phosphorylation of biotinyl sphingosine. This reaction is catalyzed by sphingosine kinase 1 and 2, which are enzymes that facilitate the transfer of a phosphate group to the sphingosine molecule . The reaction conditions typically involve the use of recombinant human enzymes and specific buffer solutions to maintain the pH and ionic strength required for optimal enzyme activity .

Industrial Production Methods: Industrial production of N-Biotinyl D-erythro-Sphingosine-1-phosphate is not widely documented. the process would likely involve large-scale enzymatic reactions using bioreactors to produce the compound in significant quantities. The product would then be purified using chromatographic techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: N-Biotinyl D-erythro-Sphingosine-1-phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce biotinylated sphingosine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biotinylated sphingosine derivatives .

Aplicaciones Científicas De Investigación

Chemistry: N-Biotinyl D-erythro-Sphingosine-1-phosphate is used as a biochemical tool to study sphingolipid metabolism and signaling pathways. It serves as a substrate for various enzymatic assays and can be used to investigate the role of sphingosine-1-phosphate in cellular processes .

Biology: In biological research, this compound is used to study the effects of sphingosine-1-phosphate on cell growth, differentiation, and apoptosis. It is also used in receptor binding studies to identify and characterize sphingosine-1-phosphate receptors .

Medicine: N-Biotinyl D-erythro-Sphingosine-1-phosphate has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer, inflammation, and cardiovascular diseases. It is also used in drug development to screen for potential inhibitors of sphingosine kinase .

Industry: In the industrial sector, this compound is used in the development of diagnostic assays and as a reagent in biochemical research .

Mecanismo De Acción

N-Biotinyl D-erythro-Sphingosine-1-phosphate exerts its effects by interacting with sphingosine-1-phosphate receptors (S1PRs) on the cell surface. These receptors are involved in various signaling pathways that regulate cell growth, survival, and migration . The compound is phosphorylated by sphingosine kinase, which converts it into its active form. This active form then binds to S1PRs, triggering downstream signaling cascades that influence cellular processes .

Comparación Con Compuestos Similares

Sphingosine-1-phosphate (S1P): A naturally occurring bioactive lipid involved in various cellular processes.

Biotinylated Sphingosine: A biotinylated derivative of sphingosine used in biochemical research.

Caged Sphingosine-1-phosphate: A photolyzable derivative used to study sphingosine-1-phosphate-mediated intracellular events.

Uniqueness: N-Biotinyl D-erythro-Sphingosine-1-phosphate is unique due to its biotinylation, which allows for easy detection and purification using streptavidin-based methods. This makes it particularly useful in biochemical assays and research applications where precise quantification and isolation are required .

Propiedades

Fórmula molecular |

C28H52N3O7PS |

|---|---|

Peso molecular |

605.8 g/mol |

Nombre IUPAC |

[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22-,23-,24+,25-,27-/m0/s1 |

Clave InChI |

YUVSZTHGPGQBCL-VAZPAFHYSA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

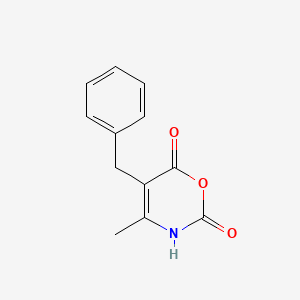

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)

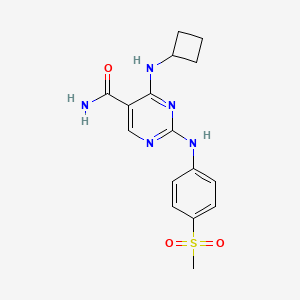

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

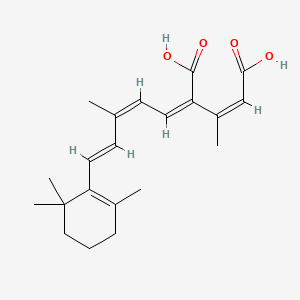

![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)

![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)